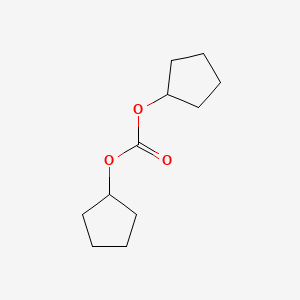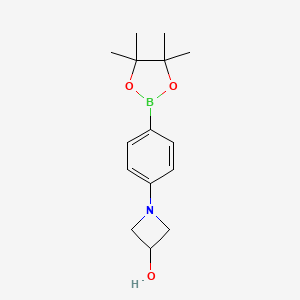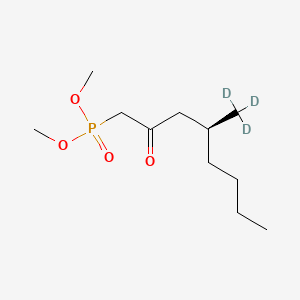
2-Methylnon-3-yne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnon-3-yne-1,2-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms, and a methyl group attached to the second carbon atom. The structure of this compound can be represented as follows:
CH3-C≡C-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through various methods. One common approach involves the use of elimination reactions of dihalides. For example, the dehydrohalogenation of a vicinal dihalide or vinylic halide can be used to form the alkyne. This process typically involves the use of a strong base, such as sodium amide (NaNH2) in ammonia (NH3), to facilitate the elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylnon-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylnon-3-yne-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylnon-3-yne-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The triple bond can undergo various chemical transformations, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Methylnon-3-yne-1,2-diol can be compared with other similar compounds, such as:
1-Butyne: A simple alkyne with a single carbon-carbon triple bond.
2-Butyne: An internal alkyne with a triple bond between the second and third carbon atoms.
1-Hexyne: A longer-chain alkyne with a terminal triple bond.
The uniqueness of this compound lies in its specific structure, which includes both hydroxyl groups and a methyl group, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methylnon-3-yne-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
CJCZXNHEEIBJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)



![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)
